molecular formula C17H14N6O B11013505 N-(1H-benzimidazol-2-ylmethyl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

N-(1H-benzimidazol-2-ylmethyl)-5-(pyridin-3-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B11013505
M. Wt: 318.33 g/mol
InChI Key: KHUJVLLHJGREOS-UHFFFAOYSA-N
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Description

N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-3-(PYRIDIN-3-YL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that features a unique structure combining benzimidazole, pyridine, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-3-(PYRIDIN-3-YL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is the condensation of benzimidazole derivatives with pyrazole and pyridine intermediates under controlled conditions. The use of catalysts such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethyl formamide (DMF) solvent has been reported to yield high purity products .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-3-(PYRIDIN-3-YL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., DMF, dichloromethane), acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). Reaction conditions such as temperature, pH, and reaction time are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-3-(PYRIDIN-3-YL)-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-3-(PYRIDIN-3-YL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1H-13-BENZODIAZOL-2-YL)METHYL]-3-(PYRIDIN-3-YL)-1H-PYRAZOLE-5-CARBOXAMIDE stands out due to its unique combination of three different heterocyclic moieties, which may confer synergistic effects and enhance its biological activity. This structural complexity makes it a valuable compound for further research and development.

Properties

Molecular Formula

C17H14N6O

Molecular Weight

318.33 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-3-pyridin-3-yl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H14N6O/c24-17(15-8-14(22-23-15)11-4-3-7-18-9-11)19-10-16-20-12-5-1-2-6-13(12)21-16/h1-9H,10H2,(H,19,24)(H,20,21)(H,22,23)

InChI Key

KHUJVLLHJGREOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=CC(=NN3)C4=CN=CC=C4

Origin of Product

United States

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